4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a hydroxymethyl (-CH2OH) substituent at the 4-position. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical applications. The compound is structurally distinct due to its fused pyrazole-pyrazine system and polar hydroxyl group, which facilitate hydrogen bonding and interactions with biological targets .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-5-6-7-1-2-9-10(7)4-3-8-6;;/h1-2,6,8,11H,3-5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQRDHJBKRGWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)C(N1)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416229-66-6 | |
| Record name | {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the intramolecular azide-alkyne cycloaddition, where azides react with acetylenes under specific conditions to form the pyrazolo[1,5-a]pyrazine core . This reaction often requires a catalyst such as copper(I) iodide (CuI) and is carried out in solvents like toluene at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of robust catalysts and solvents that can be easily recycled is also a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as a biochemical probe.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, as a CpAM, it binds to the core protein of HBV, altering its conformation and inhibiting its function. This leads to a reduction in viral replication and load . The compound’s ability to modulate protein structures makes it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Core Heterocyclic System Variations
*Calculated based on C7H10N3O + 2HCl.
Key Observations :
Functional Group and Substituent Variations
Key Observations :
Key Observations :
Physicochemical and Stability Profiles
Key Observations :
- The dihydrochloride salt form of the target compound ensures superior stability and solubility compared to non-salt analogs .
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride is a chemical compound that has garnered interest in pharmacological research due to its diverse biological activities. This article examines the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its tetrahydropyrazolo structure, which is known for contributing to various biological activities. The dihydrochloride form enhances its solubility and bioavailability.
Antitumor Activity
Research indicates that derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exhibit significant antitumor effects. For example:
- Mechanism : These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. In particular, they target the ROS1 gene, which is implicated in several cancers .
- Case Study : A study demonstrated that a related chlorin derivative exhibited high absorption properties and effectively induced apoptosis and necrosis in melanoma cells .
Enzyme Inhibition
The compound has been identified as an effective inhibitor of various kinases:
- Casein Kinase Inhibition : It has been reported to inhibit casein kinase 1 D/E, which plays a role in cell signaling and cancer progression .
- Dihydroorotate Dehydrogenase (DHODH) : Some analogues have shown potent inhibition of DHODH, a critical enzyme in pyrimidine synthesis and a target for immunosuppressive therapies .
Antimicrobial Properties
The compound also exhibits antimicrobial activity:
- Antifungal Activity : Certain derivatives have demonstrated notable antifungal effects against various pathogens. This suggests potential applications in treating fungal infections .
Table of Biological Activities
Q & A
Q. What experimental protocols are recommended for synthesizing 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride?
A generalized synthesis approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) under acidic conditions, followed by purification via crystallization or distillation. For example, hydrazide derivatives are refluxed with substituted aldehydes in ethanol with glacial acetic acid as a catalyst, yielding intermediates that are subsequently reduced and hydrochlorinated to form the dihydrochloride salt . Reaction optimization may require adjusting molar ratios (e.g., 1:1 stoichiometry for hydrazide-aldehyde reactions) and monitoring via TLC or HPLC for intermediate purity .
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation relies on spectroscopic and chromatographic methods:
- 1H/13C NMR : Peaks corresponding to the pyrazolo-pyrazine core (e.g., δ 3.5–4.5 ppm for methylene protons) and methanol substituents .
- IR Spectroscopy : O-H stretches (~3200–3500 cm⁻¹) for the methanol group and N-H stretches (~3300 cm⁻¹) for secondary amines .
- HRMS : Exact mass analysis to confirm molecular ion peaks (e.g., [M+H]+ for C₉H₁₃N₃O·2HCl) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Waste Disposal : Segregate halogenated waste for professional treatment to mitigate environmental contamination .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives or analogs of this compound?
Quantum mechanical calculations (e.g., DFT) and reaction path simulations (via software like Gaussian or ORCA) predict regioselectivity and stability of intermediates. For instance, ICReDD’s workflow integrates computational screening of reaction coordinates with experimental validation, reducing trial-and-error cycles by 30–50% . Key parameters include activation energy barriers for ring-closure steps and solvation effects on hydrochlorination efficiency .
Q. How should researchers address contradictions in bioactivity data across studies?
- Cross-Validation : Compare in vitro assays (e.g., receptor-binding IC₅₀) with computational docking results (Autodock Vina, Schrödinger) to identify outliers .
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., triazolopyrazines or piperazine derivatives) to discern structure-activity trends .
- Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffers, 37°C incubation) to minimize variability .
Q. What methodologies optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.1–1.0 eq). Response surface modeling identifies optimal conditions .
- Process Intensification : Continuous-flow reactors improve mixing and heat transfer, reducing side-product formation during cyclization steps .
Q. How can researchers investigate synergistic effects in pharmacological applications?
- Combination Screens : Pair the compound with FDA-approved kinase inhibitors (e.g., imatinib) in cell viability assays (MTT or ATP-luminescence) to identify additive or antagonistic effects .
- Transcriptomics : RNA-seq analysis of treated cell lines reveals pathways modulated by the compound (e.g., MAPK/ERK or PI3K-Akt) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
